Mideplanin
Description
Structure
2D Structure
Properties
CAS No. |
113653-74-0 |
|---|---|
Molecular Formula |
C93H109Cl2N11O32 |
Molecular Weight |
1963.8 g/mol |
IUPAC Name |
2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-N-[3-(dimethylamino)propyl]-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C93H109Cl2N11O32/c1-38(2)11-8-6-7-9-12-65(115)100-73-79(120)76(117)63(36-108)135-92(73)138-83-60-30-45-31-61(83)132-57-20-16-43(28-52(57)95)82(137-91-72(98-39(3)110)78(119)75(116)62(35-107)134-91)74-90(129)104-71(86(125)97-21-10-22-106(4)5)50-33-47(112)34-59(133-93-81(122)80(121)77(118)64(37-109)136-93)66(50)49-27-42(15-17-54(49)113)68(87(126)105-74)102-89(128)70(45)103-88(127)69-44-25-46(111)32-48(26-44)130-58-29-41(14-18-55(58)114)67(96)85(124)99-53(84(123)101-69)24-40-13-19-56(131-60)51(94)23-40/h13-20,23,25-34,38,53,62-64,67-82,91-93,107-109,111-114,116-122H,6-12,21-22,24,35-37,96H2,1-5H3,(H,97,125)(H,98,110)(H,99,124)(H,100,115)(H,101,123)(H,102,128)(H,103,127)(H,104,129)(H,105,126) |
InChI Key |
KVZUWEFUEGGULL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Mideplanin
Inhibition of Bacterial Cell Wall Biosynthesis by Mideplanin (B1677132)
This compound, like other glycopeptide antibiotics such as vancomycin (B549263) and teicoplanin, inhibits bacterial cell wall biosynthesis. nih.govcore.ac.ukpatsnap.com This is achieved by interfering with the synthesis of peptidoglycan, a crucial polymer that provides structural integrity to the bacterial cell wall. patsnap.comlibretexts.org By inhibiting peptidoglycan synthesis, this compound weakens the cell wall, making the bacteria susceptible to lysis due to osmotic pressure changes. patsnap.comnih.gov
Direct Binding to Peptidoglycan Precursors
The primary mechanism by which this compound inhibits cell wall synthesis is through direct binding to peptidoglycan precursors. nih.govcore.ac.uknih.gov These precursors are essential building blocks for the growing peptidoglycan chain. nih.gov
This compound exhibits high specificity for the D-Ala-D-Ala C-terminus of the peptidoglycan precursors. nih.govcore.ac.uk This dipeptide sequence is a key component of the pentapeptide side chain attached to the N-acetylmuramic acid (NAM) sugar in the peptidoglycan monomer unit. nih.govnih.gov By binding to this specific terminus, this compound effectively caps (B75204) the peptidoglycan chains, preventing their elongation and cross-linking. patsnap.comnih.gov
This compound shares a similar primary molecular mechanism of action with other glycopeptide antibiotics like vancomycin and teicoplanin. nih.govnih.govcore.ac.ukpatsnap.comnih.gov These antibiotics all function by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting transglycosylation and transpeptidation reactions necessary for cell wall synthesis. nih.govcore.ac.ukpatsnap.comnih.govwikipedia.orgmims.com This shared mechanism underlies their activity against Gram-positive bacteria. nih.govwikipedia.orgmims.com Studies using techniques such as NMR spectroscopy and surface plasmon resonance (SPR) have shown that this compound, teicoplanin, and vancomycin interact with peptide analogues of cell-wall precursors, confirming this common binding target. nih.govcore.ac.uk
Role of Hydrophobic Interactions and Membrane Anchoring in this compound’s Efficacy
Beyond the direct binding to peptidoglycan precursors, hydrophobic interactions and membrane anchoring play a significant role in the efficacy of this compound, particularly when compared to glycopeptides like vancomycin that lack a significant hydrophobic moiety. nih.govcore.ac.uk
Contributions of Acyl Chains to Bacterial Membrane Association
This compound, being a semisynthetic derivative of teicoplanin, possesses hydrophobic acyl chains. nih.govnih.govcore.ac.uk These acyl chains contribute to the association of this compound with the bacterial membrane. nih.govcore.ac.ukwikipedia.org Hydrophobic interactions are crucial for the assembly and function of biological membranes, and molecules with hydrophobic domains can interact with the lipid bilayer. frontiersin.orgnih.govlibretexts.org The presence of the acyl chain in this compound facilitates its interaction with the hydrophobic environment of the bacterial membrane. nih.govcore.ac.ukwikipedia.org
Structural Biology of Mideplanin and Its Target Interactions
Spectroscopic Elucidation of Mideplanin-Peptide Complexes
Spectroscopic techniques provide valuable insights into the solution conformations of This compound (B1677132) and the dynamics of its interactions with target peptides.
NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, including peptides and their complexes. nmims.edumdpi.comuzh.chnih.gov Studies utilizing NMR spectroscopy have investigated the interaction of this compound, along with other glycopeptides such as teicoplanin and dalbavancin (B606935), with peptide analogues of bacterial cell wall precursors, specifically Ac₂KDAlaDAlaOH. core.ac.uknih.govresearchgate.net
NMR experiments have revealed the existence of distinct complex formations in solution when these glycopeptides interact with Ac₂KDAlaDAlaOH. core.ac.uknih.govresearchgate.net Despite differences in experimental conditions compared to SPR measurements, the NMR results regarding the significant binding difference between D-Ala and D-Lac terminating analogues parallel those obtained from SPR, confirming a shared primary molecular mechanism of action and resistance among these antibiotics. core.ac.uknih.govresearchgate.net However, under the experimental conditions used for NMR, particularly in DMSO solution, no evidence of glycopeptide dimerization was observed. core.ac.uknih.gov
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and stoichiometry of molecular interactions in real-time. nih.govdrugtargetreview.comresearchgate.net SPR analysis has been employed to study the interaction of this compound and other glycopeptide antibiotics with immobilized peptide analogues of cell wall precursors, such as AcKDAlaDAlaOH. core.ac.uknih.govcuni.cz
SPR sensograms, which register the binding of glycopeptides to the immobilized peptide surface, can sometimes show mass transport limitations, potentially caused by excessive ligand density on the surface. core.ac.uk
Kinetic analysis of the interaction between glycopeptide antibiotics and immobilized AcKDAlaDAlaOH by SPR has suggested a dimerization process. core.ac.uknih.govpatsnap.com This dimerization was not observed in NMR studies conducted in DMSO solution. core.ac.uknih.gov The observation of dimerization by SPR suggests that this process may play a role in the mode of action of these antibiotics, potentially enhancing binding to the target site through cooperative and allosteric effects. researchgate.netresearchgate.netwur.nl
Furthermore, SPR studies have indicated that glycopeptides with a hydrophobic acyl chain, including this compound, exhibit stronger binding with a hydrophobic surface compared to vancomycin (B549263). core.ac.uknih.gov This suggests the involvement of additional interactions mediated by the employed surface. core.ac.uknih.gov SPR provides a tool to differentiate between vancomycin and other glycopeptides, and the calculated binding affinities at the surface appear to be more relevant to in vitro antimicrobial activity than estimations from NMR analysis. core.ac.uknih.gov
As noted in the NMR studies, the interaction of this compound and related glycopeptides with peptide analogues like Ac₂KDAlaDAlaOH in solution leads to the formation of two different complexes. core.ac.uknih.govresearchgate.net These distinct complex formations in solution are revealed through the analysis of NMR spectra. core.ac.uknih.govresearchgate.net
Surface Plasmon Resonance (SPR) Analysis of Binding Kinetics and Stoichiometry
Advanced Structural Determination Methodologies in Glycopeptide Research
Beyond spectroscopic methods, advanced techniques are utilized to gain higher-resolution structural information about glycopeptide-target complexes.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful structural biology technique capable of determining the three-dimensional structures of biological macromolecules and complexes, often at near-atomic resolution, without the need for crystallization. thermofisher.comnih.govyoutube.com It is particularly useful for studying large, flexible, or membrane-bound complexes that are challenging to crystallize. thermofisher.comnih.govyoutube.com
While the provided search results discuss the application of Cryo-EM in determining structures of various protein and ligand-target complexes, including those involving peptides and antibiotics targeting bacterial components like the ribosome or transport machinery thermofisher.comacs.orgnih.govbiorxiv.orgelifesciences.orgyoutube.com, direct high-resolution Cryo-EM structures specifically detailing this compound in complex with its peptidoglycan precursor target were not found within the immediate search results nmims.edupatsnap.comucm.es. However, Cryo-EM is increasingly being applied in structure-based drug design to visualize molecular interactions and understand the binding modes of antibiotics thermofisher.comnih.govacs.org, suggesting its potential applicability for future studies on this compound-target interactions, especially if larger complexes involving the cell wall synthesis machinery were to be investigated.
Data Tables
Based on the research findings discussed, a summary of key observations from NMR and SPR studies on this compound and related glycopeptides interacting with peptide analogues can be presented in a table format.
Table 1: Summary of Spectroscopic Findings on Glycopeptide-Peptide Interactions
| Technique | Glycopeptides Studied (Examples) | Target Peptide Analogue | Key Observations | Dimerization Observed? |
| NMR | This compound, Teicoplanin, Dalbavancin core.ac.uknih.govresearchgate.net | Ac₂KDAlaDAlaOH core.ac.uknih.govresearchgate.net | Existence of two different complexes in solution; Binding difference with D-Lac analogues. core.ac.uknih.govresearchgate.net | No (in DMSO solution) core.ac.uknih.gov |
| SPR | This compound, Teicoplanin, Dalbavancin, A40926, MDL63,246 core.ac.uknih.gov | Immobilized AcKDAlaDAlaOH core.ac.uknih.gov | Suggests dimerization process; Stronger binding for glycopeptides with hydrophobic acyl chains compared to vancomycin. core.ac.uknih.gov | Yes Suggested core.ac.uknih.govpatsnap.com |
Note: This table is based on the data presented in the text and is intended for illustrative purposes.
Detailed Research Findings
The research findings highlight the complementary nature of NMR and SPR in studying this compound-peptide interactions. NMR provides detailed information about the structural conformations and distinct complex species formed in solution, indicating similar recognition features among this compound, teicoplanin, dalbavancin, A40926, and MDL63,246 when interacting with Ac₂KDAlaDAlaOH at the atomic level. core.ac.uk SPR, on the other hand, is effective in analyzing binding kinetics and stoichiometry at a surface interface, suggesting a dimerization process that may be relevant in a more biologically mimetic environment and highlighting the impact of hydrophobic interactions for acylated glycopeptides. core.ac.uknih.gov The discrepancy in observing dimerization between NMR (in DMSO solution) and SPR (on a surface) underscores the influence of experimental conditions and the state of the interacting molecules (solution vs. immobilized) on the observed phenomena. core.ac.uknih.gov
Advanced techniques like Cryo-EM hold promise for providing high-resolution structural details of glycopeptide-target complexes, potentially revealing the precise binding interfaces and conformational changes that occur upon interaction, although specific structures for this compound and its direct peptidoglycan target using Cryo-EM were not found in the provided search results.
X-ray Crystallography Insights into Glycopeptide-Mediated Inhibition
This compound is a semisynthetic glycopeptide antibiotic, structurally related to teicoplanin. Glycopeptide antibiotics exert their antibacterial effect by targeting the terminal D-Ala-D-Ala residues of peptidoglycan precursors, essential components of the bacterial cell wall. This binding prevents the transglycosylation and transpeptidation reactions necessary for cell wall elongation and cross-linking, ultimately leading to bacterial lysis and death core.ac.ukresearchgate.netnih.gov.
While the general mechanism of glycopeptide action through binding to D-Ala-D-Ala is well-established, detailed structural information regarding the interaction of specific glycopeptides like this compound with its target at the atomic level is often sought through techniques such as X-ray crystallography ijcrt.orgnih.gov. X-ray crystallography allows for the determination of the three-dimensional structure of molecules and their complexes, providing insights into the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern binding affinity and specificity ijcrt.orgnih.gov.
In Vitro Antimicrobial Spectrum and Preclinical Efficacy of Mideplanin
Comprehensive Antibacterial Activity Against Gram-Positive Pathogens
Mideplanin (B1677132) has demonstrated activity against a variety of Gram-positive microorganisms. Research has specifically examined its efficacy against staphylococci, streptococci, and enterococci, including isolates with reduced susceptibility to other glycopeptides.
Studies have shown that this compound exhibits activity against Staphylococcus aureus and coagulase-negative staphylococci (CoNS). researchgate.netresearchgate.netasm.orgnih.govresearchgate.netthieme-connect.com This includes activity against methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci. researchgate.net
This compound has also shown activity against streptococci and enterococci that are susceptible to teicoplanin. researchgate.netasm.orgnih.gov Against Enterococcus species, this compound has been found to be among the most active agents tested in some studies, alongside teicoplanin. nih.govnih.govresearchgate.net
While VanA resistance typically confers resistance to both vancomycin (B549263) and teicoplanin, the activity of this compound against VanA enterococcal isolates has been explored. asm.orgnih.govresearchgate.netresearchgate.netscielo.br Some research indicates that MDL 63246, a related semisynthetic derivative, had in vitro activity against some VanA enterococcal isolates and was more active than this compound against some isolates, suggesting a nuanced activity profile within this resistance phenotype. asm.orgnih.govresearchgate.netresearchgate.net
Comparative Analysis of this compound’s In Vitro Activity
Comparative studies are essential to understand the potential role of this compound relative to existing and other investigational glycopeptide antibiotics.
This compound's in vitro activity has been compared to that of its parent compound, MDL 62,476 (Antibiotic A-40926), and established glycopeptides like teicoplanin and vancomycin. researchgate.netasm.orgnih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netcuni.cznih.govnih.gov MDL 63246, a semisynthetic derivative of MDL 62,476, was reported to be more active in vitro against Staphylococcus aureus and coagulase-negative staphylococci than MDL 62,476, teicoplanin, and vancomycin. researchgate.netnih.govresearchgate.netresearchgate.net MDL 63246 was also more active than this compound (MDL 62873) against some isolates. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net Against Clostridium difficile, teicoplanin was found to be fourfold more active than vancomycin in one comparative study. nih.gov this compound and teicoplanin were identified as the most active agents against Enterococcus species among several antibiotics tested in a study of isolates from hospitalized patients. nih.govnih.govresearchgate.net
Ideally, a data table would be presented here summarizing minimum inhibitory concentration (MIC) data for this compound, MDL 62,476, teicoplanin, and vancomycin against a panel of relevant Gram-positive bacteria, illustrating the comparative potency.
This compound is one of several semisynthetic derivatives of teicoplanin or related glycopeptides like MDL 62,476. Comparisons with other derivatives, such as MDL 63246 and dalbavancin (B606935), highlight differences in their activity profiles. researchgate.netasm.orgnih.govresearchgate.netresearchgate.net As noted, MDL 63246 showed enhanced activity against coagulase-negative staphylococci, including S. haemolyticus, and against VanA Enterococcus faecium compared to this compound. asm.org Dalbavancin, another semisynthetic teicoplanin-related lipoglycopeptide, has shown activity against vancomycin-susceptible enterococci and against enterococci with VanB and VanC phenotypes, but is generally not active against VanA enterococci. researchgate.net These comparisons indicate that structural modifications in semisynthetic derivatives can lead to variations in the spectrum and potency of activity against different bacterial groups and resistance phenotypes.
Mechanisms of Bacterial Resistance to Glycopeptide Antibiotics Relevant to Mideplanin
Target Site Modification in Glycopeptide Resistance
The primary and most clinically significant mechanism of high-level resistance to glycopeptide antibiotics involves the modification of their molecular target within the bacterial cell wall. nih.gov This alteration prevents the antibiotic from binding effectively, thereby allowing cell wall synthesis to proceed uninhibited.
D-Ala-D-Lac Ligase Substitution in Vancomycin-Resistant Bacteria
Glycopeptide antibiotics, such as vancomycin (B549263) and Mideplanin (B1677132), function by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. phfscience.nz This binding physically obstructs the transglycosylation and transpeptidation enzymes responsible for cross-linking the peptidoglycan chains, which ultimately weakens the cell wall and leads to bacterial lysis.
In vancomycin-resistant enterococci (VRE), the most common mechanism of resistance is the replacement of this D-Ala-D-Ala target. phfscience.nzresearchgate.net This is accomplished through the acquisition of a cluster of genes, most notably the vanA or vanB operons. These operons encode enzymes that reprogram the peptidoglycan synthesis pathway. A key enzyme, VanA or VanB ligase, catalyzes the formation of a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide instead of the usual D-Ala-D-Ala dipeptide. microbiozjournals.com This subtle change—the substitution of the terminal amide bond with an ester bond—is sufficient to dramatically reduce the binding affinity of certain glycopeptides. phfscience.nz
The expression of these resistance genes is often inducible. For instance, the VanA phenotype confers high-level, inducible resistance to both vancomycin and teicoplanin, while the VanB phenotype typically confers resistance to vancomycin but maintains susceptibility to teicoplanin.
Impact on this compound’s Binding Affinity to Modified Peptidoglycan Precursors
The substitution of D-Ala-D-Ala with D-Ala-D-Lac dramatically impacts the binding affinity of glycopeptides. The loss of a single hydrogen bond between the antibiotic and the peptidoglycan precursor, coupled with electrostatic repulsion from the ester oxygen in the D-Ala-D-Lac terminus, results in an approximately 1,000-fold reduction in vancomycin's binding affinity. phfscience.nz
This compound, being structurally related to teicoplanin, exhibits a resistance profile that is similarly influenced by these target site modifications. Research comparing the in vitro activity of various glycopeptides has shown that this compound and teicoplanin are the most active agents against a range of enterococcal isolates. microbiozjournals.com This suggests that this compound, like teicoplanin, is significantly more potent than vancomycin against susceptible strains.
Crucially, this structural similarity also dictates its activity against resistant phenotypes. This compound is expected to be effective against vancomycin-resistant strains that exhibit the VanB phenotype, as these bacteria remain susceptible to teicoplanin. microbiozjournals.com However, against strains with the VanA phenotype, which confers high-level resistance to both vancomycin and teicoplanin, this compound is rendered largely ineffective due to the profound reduction in binding affinity to the modified D-Ala-D-Lac target. microbiozjournals.com
Table 1: Comparative Activity of Glycopeptides Against VRE Phenotypes
| Phenotype | Genotype | Target Precursor | Vancomycin Activity | Teicoplanin Activity | Inferred this compound Activity |
| VanA | vanA | D-Ala-D-Lac | Resistant | Resistant | Resistant |
| VanB | vanB | D-Ala-D-Lac | Resistant | Susceptible | Susceptible |
Other Established Mechanisms of Bacterial Antimicrobial Resistance
Beyond specific target site alterations, bacteria have evolved several other defense mechanisms that can contribute to reduced susceptibility to antibiotics, including glycopeptides. These mechanisms are generally less specific than target modification but can play a significant role in antibiotic tolerance and treatment failure.
Role of Efflux Pump Systems in Glycopeptide Resistance
Efflux pumps are protein complexes embedded in the bacterial cell membrane that actively transport a wide variety of toxic substances, including antibiotics, out of the cell. By reducing the intracellular concentration of the drug, these pumps can prevent the antibiotic from reaching its target in sufficient quantities to exert its effect. Overexpression of efflux pumps is a known mechanism of resistance to many classes of antibiotics. While this mechanism is a major driver of resistance in Gram-negative bacteria, it also contributes to reduced susceptibility in Gram-positive organisms. Although target site modification remains the primary mechanism of high-level glycopeptide resistance, efflux pumps can contribute to lower levels of resistance or tolerance. However, specific research detailing the role of efflux systems in conferring resistance to this compound is limited.
Alterations in Bacterial Cell Membrane Permeability
The ability of an antibiotic to reach its target is contingent on its capacity to cross the bacterial cell envelope. In Gram-negative bacteria, the outer membrane provides a formidable permeability barrier that many antibiotics, including glycopeptides, cannot efficiently cross. This is a primary reason for the intrinsic resistance of Gram-negative bacteria to this class of drugs.
In Gram-positive bacteria, which lack an outer membrane, alterations to the thickness and composition of the peptidoglycan cell wall itself can contribute to reduced susceptibility. For example, in some strains of Staphylococcus aureus with intermediate resistance to vancomycin (VISA), the cell wall becomes significantly thickened. This thickened, disorganized cell wall is thought to "trap" glycopeptide molecules, preventing them from reaching their site of action at the cytoplasmic membrane. While this mechanism is well-documented for vancomycin, its specific impact on the efficacy of this compound has not been extensively studied.
Biofilm Formation as a Modality of Resistance
Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and adherent to a surface. Bacteria within a biofilm exhibit a phenotype distinct from their free-floating (planktonic) counterparts and are notoriously more resistant to antimicrobial agents. This resistance is multifactorial and includes:
Reduced antibiotic penetration: The extracellular matrix can act as a physical barrier, slowing the diffusion of antibiotics into the biofilm.
Altered microenvironment: Gradients of nutrients and oxygen within the biofilm can lead to zones of slow-growing or dormant bacteria that are less susceptible to antibiotics targeting active cell processes.
Resistant phenotypes: The biofilm environment can induce the expression of resistance genes, including those for efflux pumps.
Biofilm formation is a significant challenge in the treatment of chronic and device-related infections caused by Gram-positive pathogens like Staphylococcus and Enterococcus. While biofilm-mediated resistance is a general mechanism affecting nearly all classes of antibiotics, specific data on the efficacy of this compound against bacterial biofilms is not widely available.
Advanced Research Methodologies and Future Perspectives in Mideplanin Research
Computational and In Silico Approaches in Glycopeptide Research
Computational and in silico methods play a significant role in modern drug discovery and research, offering efficient ways to analyze molecular interactions, identify potential drug targets, and predict the behavior of compounds. wur.nlnih.gov
Molecular Docking and Dynamics Simulations for Mideplanin-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between molecules, such as an antibiotic and its bacterial target. bioinformation.netncsu.edunih.gov Molecular docking predicts the preferred binding orientation and affinity of a ligand (like this compound) to a receptor (the bacterial cell wall precursor). ncsu.edumdpi.com This helps in understanding how the antibiotic binds and inhibits its target. ncsu.edumdpi.com MD simulations extend this analysis by simulating the dynamic behavior of the molecular complex over time, providing insights into the stability of the interaction and conformational changes that may occur. nih.govresearchgate.netajol.info While specific studies detailing molecular docking and dynamics simulations for This compound (B1677132) were not extensively found in the search results, these techniques are widely applied in glycopeptide research to understand their binding to peptidoglycan precursors and to design new derivatives with improved activity or reduced resistance. researchgate.netmdpi.com For instance, computational techniques have been used to investigate the origins and evolution of lipid II targeting glycopeptide antibiotics. researchgate.net
Molecular docking involves predicting the optimal binding pose of a ligand within a target's binding site, often scoring different poses based on predicted binding affinity. ncsu.edumdpi.com MD simulations, on the other hand, provide a time-dependent view of the interaction, allowing researchers to observe the flexibility of the molecules and the stability of the complex under simulated physiological conditions. nih.govajol.info These methods can help prioritize potential drug candidates and provide a theoretical basis for observed biological activity. ncsu.edutbzmed.ac.ir
Omics-Based Platforms for Drug Target Identification and Mechanistic Elucidation Relevant to Glycopeptides
Omics-based platforms, including transcriptomics, proteomics, and metabolomics, provide comprehensive views of biological systems and are valuable for identifying novel drug targets and elucidating the mechanisms of action of antibiotics like glycopeptides. mdpi.comnih.gov Transcriptomics analyzes gene expression levels, revealing how bacteria respond to antibiotic exposure at the transcriptional level. nih.govfrontiersin.org Proteomics studies the entire set of proteins, offering insights into protein abundance and modifications in response to the antibiotic. Metabolomics examines the complete set of metabolites, which can indicate metabolic pathways affected by the drug. mdpi.comnih.gov
These platforms can help identify bacterial processes or molecules that are essential for survival in the presence of a glycopeptide, thus highlighting potential new targets for intervention. mdpi.comresearchgate.net For example, chemotranscriptomic profiling has been used to define the gene expression signatures induced by glycopeptide antibiotics like dalbavancin (B606935) and vancomycin (B549263) in Streptomyces coelicolor, providing insights into their mechanisms of action and the bacterial resistance response. frontiersin.org Integrating data from different omics platforms can provide a more complete picture of the antibiotic's effects on the bacterial cell. mdpi.com
Integrated Drug Discovery and Development Paradigms for Glycopeptide Antibiotics
Integrated drug discovery and development paradigms combine various scientific disciplines and technologies to accelerate the process of finding and developing new antibiotics. portlandpress.com For glycopeptide antibiotics, this involves linking traditional methods with advanced techniques like high-throughput screening and the exploration of synergistic combinations. researchgate.netamazon.com
High-Throughput Screening in the Discovery of Novel Glycopeptide-like Compounds
High-throughput screening (HTS) is a powerful technique that allows for the rapid screening of large libraries of chemical compounds or natural product extracts for antimicrobial activity. nih.govmdpi.comdrugtargetreview.com In the context of glycopeptide research, HTS can be used to identify new compounds with similar mechanisms of action or novel structures that overcome existing resistance mechanisms. nih.govmdpi.com Screening biodiversity, particularly from soil microorganisms, has historically been a successful approach for discovering natural product antibiotics, including glycopeptides. nih.govmdpi.com HTS platforms can be designed to screen for activity against resistant bacterial strains, increasing the chances of finding compounds effective against current threats. nih.govactanaturae.ru
Advances in HTS technologies, including the use of reporter proteins and microfluidics, enable ultra-high-throughput screening and the analysis of antibiotic activity at the single-cell level. nih.govmdpi.comactanaturae.ru This allows for the screening of vast numbers of potential drug candidates and the identification of rare hits. nih.govmdpi.com Pre-screening glycopeptide-resistant soil bacteria has been shown to significantly increase the probability of discovering clones that produce novel antibiotics belonging to this class. nih.govactanaturae.ru
Exploration of Synergistic Interactions with Other Antimicrobial Agents
Exploring the synergistic interactions between glycopeptide antibiotics and other antimicrobial agents is a promising strategy to enhance their efficacy, broaden their spectrum of activity, and potentially overcome resistance. biointerfaceresearch.comresearchgate.net Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects. researchgate.net Combining a glycopeptide with another antibiotic that targets a different pathway could prevent the development of resistance or be effective against strains that are resistant to one of the agents alone. biointerfaceresearch.comresearchgate.net
Q & A
Q. What standardized methodologies are employed to determine Mideplanin’s structural identity and purity?
To characterize this compound’s physicochemical properties, researchers should employ orthogonal analytical techniques such as NMR spectroscopy (for structural elucidation), HPLC-MS (for purity assessment), and X-ray crystallography (for absolute configuration). Validation against certified reference materials and replication across independent laboratories are critical for confirming reproducibility. Detailed experimental protocols, including solvent systems, column specifications, and crystallization conditions, must be documented to enable replication .
Table 1: Comparison of Analytical Techniques
| Technique | Detection Limit | Sample Requirement | Advantages | Limitations |
|---|---|---|---|---|
| NMR Spectroscopy | 1 µg | 5–10 mg | Non-destructive, structural detail | Low sensitivity |
| HPLC-MS | 0.1 ng | 1 µg | High sensitivity, quantitation | Requires pure standards |
| X-ray Diffraction | 100 µg | Single crystal | Absolute configuration | Crystallization challenges |
Q. How should researchers design a dose-response study to evaluate this compound’s efficacy in preclinical models?
A robust dose-response study requires:
- Model selection : Use genetically stable organisms (e.g., inbred mice) or cell lines with validated target expression.
- Dose range : Span 3–5 log units to capture EC50/IC50 values.
- Controls : Include vehicle controls and reference compounds.
- Endpoints : Measure biomarkers aligned with the hypothesized mechanism (e.g., enzyme inhibition). Data should be analyzed using nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate potency .
Advanced Research Questions
Q. What statistical approaches are optimal for analyzing high-throughput screening data of this compound’s interactions?
High-throughput datasets (e.g., protein-binding assays or transcriptomic profiles) require:
- Multiple testing correction : Apply Benjamini-Hochberg procedures to control false discovery rates.
- Machine learning : Use unsupervised clustering (e.g., PCA) to identify patterns or supervised models (e.g., random forests) for predictive analysis.
- Cross-validation : Split data into training/testing sets to validate model robustness. Integrate results with pathway analysis tools (e.g., Gene Ontology Enrichment) to contextualize biological relevance .
Q. How can conflicting results between in vitro and in vivo studies of this compound’s pharmacokinetics be reconciled?
Discrepancies often arise from differences in bioavailability, metabolism, or tissue penetration. Researchers should:
- Cross-validate models : Use ex vivo systems (e.g., liver microsomes) to simulate metabolic stability.
- Leverage PK/PD modeling : Incorporate parameters like plasma protein binding and clearance rates to predict in vivo behavior.
- Employ mixed-methods designs : Combine quantitative pharmacokinetic data with qualitative histopathological assessments to identify confounding factors (e.g., tissue-specific toxicity) .
Table 2: Key Parameters for PK/PD Modeling
| Parameter | Measurement Method | Relevance to Discrepancies |
|---|---|---|
| Bioavailability | Plasma concentration-time curves | Explains absorption variability |
| Tissue distribution | Radiolabeled tracer assays | Identifies compartmentalization |
| Metabolic half-life | LC-MS/MS quantification | Predicts dosing frequency |
Methodological Considerations
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include raw datasets and analysis scripts in supplementary materials .
- Ethical compliance : For studies involving animal models, provide Institutional Animal Care and Use Committee (IACUC) approval details and justify sample sizes statistically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
